RISTOMYCIN monosulphate 91per cent

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

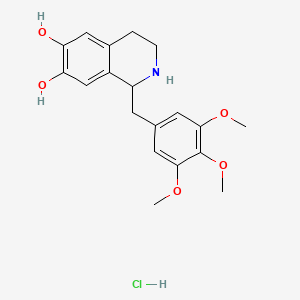

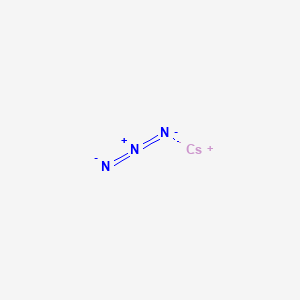

Ristomycin Monosulfate, also known as Ristocetin Sulfate or Ristomycin Sulfate, is a type of antibacterial . It has a molecular formula of C95H112N8O48S and a molecular weight of 2166.0 . It is categorized under Chiral Molecules, Glycopeptides, Bioactive small molecules, Peptides, and interferes with cell wall synthesis .

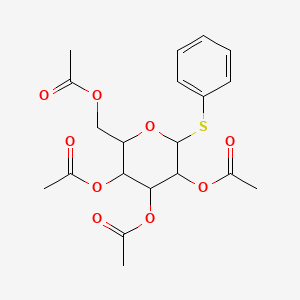

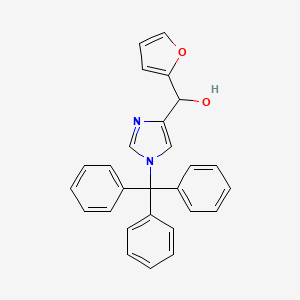

Molecular Structure Analysis

The molecular structure of Ristomycin Monosulfate is complex, with a molecular formula of C95H110N8O44 · H2SO4 . It is a highly glycosylated glycopeptide .作用機序

Ristomycin Monosulfate has been used to activate platelets and induce platelet aggregation . It has also been used to study the aggregation responses of platelets from various animals . In addition, it has been used in an in-house ristocetin cofactor von Willebrand factor (VWF:RCo) assay to measure glycoprotein Ib (GpIb) binding activity .

将来の方向性

Research is ongoing to understand the evolutionary origins of glycopeptide antibiotics, such as Ristomycin, to steer the development of future antibiotics for medical applications . By understanding how nature evolves complex molecules, researchers can learn how to manipulate and genetically engineer compounds with desired properties .

特性

CAS番号 |

11006-74-9 |

|---|---|

製品名 |

RISTOMYCIN monosulphate 91per cent |

分子式 |

C11H14O2 |

分子量 |

0 |

同義語 |

RISTOMYCIN monosulphate 91% |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rifamycin, 3-[(methoxyimino)methyl]-](/img/structure/B1172555.png)